Sorokinianin

Description

Historical Discovery and Taxonomic Origin

The discovery of this compound traces back to 1994 when Nakajima and colleagues first isolated and characterized this novel phytotoxin from the plant pathogenic fungus Bipolaris sorokiniana. The initial isolation was conducted using an isolate obtained from imported Australian barley grain, where the fungus was originally classified under the name Helminthosporium sorokiana. This taxonomic designation has since been updated to reflect current fungal nomenclature, with the organism now properly identified as Bipolaris sorokiniana, which represents the asexual stage of Cochliobolus sativus.

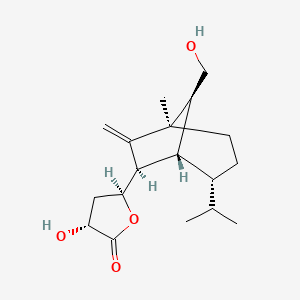

The structural elucidation of this compound was accomplished through comprehensive one-dimensional and two-dimensional nuclear magnetic resonance analysis, as detailed by Watanabe and colleagues in 1997. This analytical work provided the foundation for understanding the compound's unique molecular architecture and established its chemical identity within the broader context of fungal sesquiterpenoids. The compound was assigned the Chemical Abstracts Service registry number 162616-73-1, and its molecular formula was determined to be C₁₈H₂₈O₄ with a molecular weight of 308.41 daltons.

The taxonomic source organism, Bipolaris sorokiniana, represents a globally distributed plant pathogen that infects multiple cereal crops, particularly wheat and barley. This fungus is recognized as a primary constraint to cereal production throughout South Asia and has emerged as an economically significant pathogen in various wheat-growing regions worldwide. The organism's ability to produce diverse secondary metabolites, including sesterterpenes, cyclic peptides, and sesquiterpenoids, has made it a subject of intensive phytochemical investigation.

Table 1: Chemical Properties of this compound

Ecological Significance in Plant-Microbe Interactions

This compound functions as a key virulence factor in the pathogenic arsenal of Bipolaris sorokiniana, contributing significantly to the organism's ability to cause disease in cereal crops. The compound demonstrates potent phytotoxic effects, particularly against barley, where it inhibits germination processes at concentrations of 100 micrograms per milliliter, achieving inhibition rates of up to 66.7 percent. This inhibitory activity extends beyond direct effects on plant germination to include significant impacts on spore germination of other plant pathogenic fungi, including Alternaria solani, Fusarium oxysporum, and Sclerotinia sclerotiorum.

The ecological role of this compound in plant-microbe interactions extends beyond simple toxicity to encompass complex regulatory mechanisms that influence host susceptibility and pathogen virulence. Bipolaris sorokiniana employs a multifaceted approach to pathogenesis, initially establishing a biotrophic phase characterized by epidermal invasion and hyphal growth, followed by a necrotrophic phase in mesophyll cells. During this infection process, this compound, along with other fungal toxins such as helminthosporol and bipolaroxin, contributes to the breakdown of host defense mechanisms and the establishment of disease.

Recent investigations have revealed that this compound possesses previously unrecognized anti-inflammatory properties, specifically demonstrating nitric oxide production inhibition activity with an efficacy of 84.7 ± 1.7 percent at 10 micromolar concentrations. This discovery represents the first documented evidence of this compound's anti-inflammatory potential and suggests that the compound may have broader biological significance beyond its established phytotoxic effects. The identification of these properties indicates that this compound may serve multiple functional roles in the ecological context of fungal-plant interactions.

The compound's ecological significance is further emphasized by its contribution to the overall virulence profile of Bipolaris sorokiniana isolates. Research has demonstrated that the presence of various toxins, including this compound, enhances the susceptibility of wheat genotypes such as Sonalika and CIANO T79. However, it is important to note that this compound and other fungal toxins do not act in isolation but rather function as components of a complex pathosystem involving multiple factors including cell wall apposition, cuticle thickness, leaf anatomy, pathogen specificity, and host defense responses.

Table 2: Biological Activities of this compound

Classification Within Seco-Sativene Sesquiterpenoids

This compound belongs to the structurally distinctive family of seco-sativene sesquiterpenoids, which are characterized by a unique bicyclo[3.2.1]octane core carbon skeleton. This structural classification places this compound within a specialized group of approximately forty known seco-sativene analogues that have been isolated from various fungal sources, each exhibiting diverse post-biosynthetic modifications. The seco-sativene family represents a particularly interesting subset of sesquiterpenoids due to their unusual biosynthetic origins and the structural diversity achieved through various chemical transformations.

The biosynthetic pathway leading to this compound and related seco-sativene compounds involves a complex series of enzymatic transformations beginning with farnesyl pyrophosphate and incorporating an additional three-carbon unit. The process requires the sequential action of a terpene cyclase responsible for forming the initial six-five-five ring sativene skeleton, followed by a cytochrome P450 enzyme that facilitates the critical carbon fourteen to carbon fifteen bond cleavage characteristic of seco-sativene compounds. An aldo-keto reductase then performs the regioselective reduction of the carbon fourteen aldehyde intermediate, leading to the formation of the basic seco-sativene framework.

The structural features that distinguish this compound within the seco-sativene family include specific substitution patterns and functional group arrangements that contribute to its unique biological activities. The compound's structure incorporates the characteristic bicyclo[3.2.1]octane ring system that defines the seco-sativene class, along with specific hydroxylation, lactone formation, and other modifications that differentiate it from closely related compounds such as helminthosporol and helminthosporic acid. These structural variations are critical determinants of the compound's biological activity profile and its specific interactions with target biological systems.

The classification of this compound within the broader context of fungal secondary metabolites reveals its membership in a chemically diverse group of compounds that serve important ecological functions. Seco-sativene sesquiterpenoids as a class demonstrate remarkable structural plasticity, with different members exhibiting contrasting biological activities ranging from strong phytotoxic effects to plant growth-promoting properties. This functional diversity within a structurally related family of compounds highlights the sophisticated evolutionary adaptations that have occurred within fungal secondary metabolism.

Table 3: Structural Classification of Seco-Sativene Sesquiterpenoids

Properties

IUPAC Name |

(3R,5S)-3-hydroxy-5-[(1R,4R,5S,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-9(2)11-5-6-18(4)10(3)15(16(11)12(18)8-19)14-7-13(20)17(21)22-14/h9,11-16,19-20H,3,5-8H2,1-2,4H3/t11-,12+,13-,14+,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGFDIFCKGMAJK-BCHHIPDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C(C1C(C2=C)C3CC(C(=O)O3)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1[C@H](C2=C)[C@@H]3C[C@H](C(=O)O3)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Sorokinianin is a phytotoxin that primarily targets fungal spores, specifically those of Fusarium solani. It exhibits significant antifungal activity, effectively suppressing the germination of these spores.

Mode of Action

It is known to have an inhibitory effect on the germination of fungal spores. This suggests that this compound interacts with its targets in a way that disrupts their normal growth and development processes.

Biochemical Pathways

This compound is a complex phytotoxic furanone. It is synthesized from prehelminthosporol through a series of reactions that include the addition of a member of the TCA cycle, decarboxylation, and lactonization. This process suggests that this compound’s biosynthesis involves both the terpene and polyketide pathways.

Result of Action

The primary result of this compound’s action is the suppression of spore germination in certain fungi. This antifungal activity can help control the spread of fungal diseases, particularly in agricultural settings where such fungi can cause significant crop damage.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound may be affected by the specific strain of the fungus from which it is derived Additionally, the effectiveness of this compound as an antifungal agent may vary depending on the specific environmental conditions, such as temperature and humidity, under which the targeted fungi grow

Biochemical Analysis

Biochemical Properties

Sorokinianin plays a significant role in biochemical reactions, particularly in the context of plant-pathogen interactions. It is synthesized from prehelminthosporol through reactions involving the addition of a member of the tricarboxylic acid cycle, decarboxylation, and lactonization

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits seed germination and disrupts normal cellular functions . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to the manifestation of disease symptoms in infected plants. The exact mechanisms by which this compound exerts these effects are still being studied.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It is believed to inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on plant health, although the exact temporal dynamics are still being elucidated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a critical concentration above which this compound’s phytotoxic effects become pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the tricarboxylic acid cycle. It interacts with enzymes and cofactors that facilitate its synthesis and degradation . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which in turn affect its activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s mode of action.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its cellular context

Biological Activity

Sorokinianin is a phytotoxin produced by the fungus Bipolaris sorokiniana, which is known to cause significant agricultural damage, particularly in wheat crops. This compound has garnered attention due to its biological activity and its role in plant-pathogen interactions. Understanding the mechanisms of this compound's action can provide insights into developing effective management strategies against the diseases caused by B. sorokiniana.

Chemical Structure and Properties

This compound is classified as a secondary metabolite, specifically a type of phytotoxin. Its chemical structure contributes to its biological activity, enabling it to interact with plant physiological processes. The compound's specific molecular characteristics allow it to inhibit seed germination and affect root development.

The biological activity of this compound primarily involves its interaction with plant cellular structures and biochemical pathways. Key findings include:

- Membrane Integrity Disruption : this compound targets cell membranes, leading to increased permeability and eventual cell death through the generation of reactive oxygen species (ROS) .

- G-Protein Signaling Pathways : The toxin interacts with G-protein subunits in plants, which are crucial for signal transduction during stress responses. This interaction can disrupt normal physiological functions, leading to disease symptoms such as leaf blight .

- Inhibition of Growth : Research indicates that this compound significantly inhibits hypocotyl and radical growth in susceptible wheat cultivars, contributing to yield losses .

Research Findings

Recent studies have provided detailed insights into the biological activity of this compound:

- Toxin Effects on Wheat : A study demonstrated that this compound induces physiological changes in wheat plants, resulting in visible symptoms such as dark lesions on leaves and reduced growth rates .

- Dose-Response Relationship : The toxicity of this compound is concentration-dependent. Higher concentrations (>15 ng mL) lead to severe impairment of membrane integrity and increased ROS production, while lower concentrations may have sub-lethal effects that still disrupt normal growth patterns .

- Molecular Docking Studies : Computational studies have modeled the interaction between this compound and plant proteins involved in defense mechanisms. These studies suggest that this compound's binding affinity to G-protein alpha subunits is significant, indicating a potential target for mitigating its effects .

Case Studies

Several case studies have highlighted the impact of this compound on agricultural practices:

- Impact on Wheat Cultivation : In regions where Bipolaris sorokiniana prevalence is high, farmers have reported yield losses ranging from 15% to 25% due to spot blotch disease caused by this pathogen .

- Management Strategies : Research has focused on developing resistant wheat varieties by understanding the molecular interactions between wheat and this compound. These efforts aim to enhance crop resilience against phytotoxic compounds .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Observation |

|---|---|

| Source | Bipolaris sorokiniana |

| Chemical Class | Phytotoxin |

| Target Organism | Wheat (Triticum aestivum) |

| Mechanism of Action | Disrupts membrane integrity; interacts with G-proteins |

| Concentration Threshold | Toxic effects observed at >15 ng mL |

| Yield Losses | 15% - 25% in affected regions |

Scientific Research Applications

Agricultural Biotechnology

Sorokinianin's primary application lies in its role as a phytotoxin affecting crop health. Research has shown that this compound interacts with plant cells to disrupt normal physiological processes, leading to increased susceptibility to diseases caused by Bipolaris sorokiniana.

- Case Study : In a study examining the effects of this compound on wheat, it was found that concentrations above 15 ng/mL significantly impaired seed germination and led to necrotic lesions on leaves, highlighting its potential as a biocontrol agent against fungal pathogens .

Molecular Mechanisms of Action

Understanding the molecular dynamics of this compound can provide insights into its mechanism of action. It is believed to interact with G-protein signaling pathways in plants, which are crucial for mediating responses to environmental stressors.

- Research Findings : Molecular docking studies have indicated that this compound binds to specific receptors in wheat, affecting gene expression related to stress response and pathogen resistance .

Biochemical Pathways

This compound is synthesized from prehelminthosporol through complex biochemical reactions involving the tricarboxylic acid cycle. This pathway is significant for researchers studying metabolic processes in fungi and their interactions with host plants.

- Biochemical Analysis : Studies have demonstrated that this compound affects cellular metabolism by altering enzyme activities, leading to changes in cellular respiration and energy production .

Data Table: Applications of this compound

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Sorokinianin belongs to a broader class of fungal sesquiterpenoids, including prehelminthosporol, helminthosporic acid, bipolaroxin, and dihydrobipolaroxin. Below is a detailed comparison of their properties and biological activities.

Structural Comparison

| Compound | Molecular Formula | Core Structure | Key Functional Groups | Source Organism |

|---|---|---|---|---|

| This compound | C₁₈H₂₈O₄ | Seco-sativene derivative | Epoxide, hydroxyl, ketone | Bipolaris sorokiniana |

| Prehelminthosporol | C₁₅H₂₄O₃ | Eremophilane | Hydroxyl, aldehyde | B. sorokiniana |

| Dihydrobipolaroxin | C₁₈H₂₈O₄ | Bicyclic sesquiterpene | Hydroxyl, ester, ketone | Drechslera cynodontis |

| Bipolaroxin | C₁₈H₂₆O₄ | Oxidized bicyclic | Epoxide, ester, conjugated diene | B. sorokiniana |

Key Observations :

Antifungal Effects (100 µg/ml concentration) :

Phytotoxicity :

- This compound inhibits barley seed germination at 0.1 mM .

- Dihydrobipolaroxin shows weaker phytotoxicity, requiring higher concentrations for similar effects .

Molecular Interaction and Stability

Molecular docking and dynamics simulations reveal differences in binding affinities to plant Gα subunits:

| Compound | Binding Energy (ΔG, kcal/mol) | Hydrogen Bonds | RMSD (50 ns MD Simulation) |

|---|---|---|---|

| This compound | -8.2 | 4 | 1.5 Å |

| Prehelminthosporol | -6.9 | 2 | 2.3 Å |

| Helminthosporic acid | -7.5 | 3 | 2.0 Å |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound (Figure 1) was designed around (R)-(+)-carvone, a readily available terpene, as the chiral starting material. The strategy focused on constructing the bicyclic ketone core through sequential functionalization of carvone’s cyclohexenyl framework. Key disconnections included:

-

Introduction of a hydroxylactone moiety via stereoselective hydroxylation.

-

Establishment of the bicyclo[3.2.1]octane skeleton through acid-catalyzed cyclization.

-

Incorporation of a three-carbon unit to form the lactone ring.

Initial Functionalization of (R)-(+)-Carvone

-

Oxidation to Ketoaldehyde : Carvone was converted to ketoaldehyde 62 via ozonolysis and reductive workup.

-

Base-Mediated Cyclization : Treatment with potassium tert-butoxide induced equilibration, yielding bicyclic ketol 63 with a 4:1 diastereomeric ratio favoring the equatorial isopropyl group.

Silylation and Oxidation

-

Protection of Hydroxyl Group : Ketol 63 underwent silylation with tert-butyldimethylsilyl chloride (TBSCl) to afford 64 .

-

Oxidative Lactonization : Jones oxidation transformed the secondary alcohol into a ketone, followed by Baeyer-Villiger oxidation to introduce the lactone oxygen.

Hydroxylation and Final Functionalization

-

Davis’ Oxaziridine Hydroxylation : Protected intermediate 66 reacted with Davis’ reagent ([N-(phenylsulfonyl)-3-phenyloxaziridine]) to install the C8 hydroxyl group with strict stereocontrol.

-

Deprotection and Purification : Final cleavage of the silyl ether using tetrabutylammonium fluoride (TBAF) yielded this compound 59 in 3.4% overall yield.

Critical Reaction Conditions and Optimization

Temperature and Catalytic Effects

Solvent and Reagent Selection

| Step | Solvent | Reagent | Purpose |

|---|---|---|---|

| Silylation | DMF | TBSCl, Imidazole | Hydroxyl protection |

| Baeyer-Villiger | Acetone | m-CPBA | Lactone formation |

| Hydroxylation | THF | Davis’ reagent | Stereospecific OH introduction |

Yield Challenges and Mitigation

The 3.4% overall yield reflects cumulative losses across 17 steps, primarily due to:

-

Diastereomeric Separation : Multiple chromatography steps to resolve 4:1 mixtures.

-

Sensitivity of Intermediates : Epimerization risks during hydroxylation necessitated protective group strategies.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

Key ¹H NMR signals for this compound (CDCl₃, 500 MHz):

-

δ 0.87 ppm (t, J = 7.05 Hz, 3H): Terminal methyl group of the isopropyl chain.

-

δ 5.80–6.24 ppm (dd, 2H): Olefinic protons of the bicyclic system.

-

δ 3.05 ppm (t, J = 3.69 Hz, 1H): Methine proton adjacent to the lactone oxygen.

X-ray Crystallography

Crystalline diol intermediates confirmed the relative configuration of the bicyclic core, enabling assignment of the absolute configuration as (1R,3S,5R,8S).

Comparative Analysis of Alternative Approaches

Biogenetic Considerations vs. Synthetic Routes

While biosynthetic pathways in H. sorokiana remain unelucidated, the synthetic route diverges significantly by:

-

Avoiding polyketide-derived precursors.

-

Relying on terpene-based chirality transfer instead of enzymatic catalysis.

Q & A

Q. Q1. What are the standard protocols for identifying and characterizing Sorokinianin in natural product extracts?

Answer:

- Methodological Approach : Use hyphenated techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for preliminary identification, followed by NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation. For absolute configuration, X-ray crystallography or electronic circular dichroism (ECD) is recommended .

- Validation : Cross-reference spectral data with existing databases (e.g., PubChem CID: 10881395) and ensure purity (>95%) via HPLC. Reproducibility requires detailed experimental documentation, including solvent systems and instrumentation parameters .

Q. Q2. How can researchers design experiments to assess this compound’s baseline bioactivity in vitro?

Answer:

- Experimental Design :

- Cell Lines : Use fungal or plant models (e.g., Bipolaris sorokiniana) for target-specific assays.

- Dose-Response Curves : Include a minimum of 5 concentrations (e.g., 1–100 µM) with triplicate measurements.

- Controls : Negative (solvent-only) and positive (known inhibitors like Prehelminthosporol) controls are critical .

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with ANOVA for statistical significance .

Advanced Research Questions

Q. Q3. What methodological challenges arise when studying this compound’s interaction with G-alpha subunit proteins, and how can they be addressed?

Answer:

- Challenges :

- Solutions :

Q. Q4. How should researchers resolve contradictions in published data on this compound’s bioactivity across different species?

Answer:

Q. Q5. What advanced computational strategies improve the accuracy of predicting this compound’s biosynthetic pathways?

Answer:

- Genome Mining : Use tools like antiSMASH to identify putative gene clusters in Bipolaris spp. .

- Docking Refinement : Combine ensemble docking (multiple protein conformations) with QM/MM (Quantum Mechanics/Molecular Mechanics) to refine binding predictions .

Methodological Frameworks

Q6. How can researchers formulate hypothesis-driven questions about this compound’s ecological role using the FINER criteria?

Answer:

Q. Q7. What systematic approaches are recommended for synthesizing this compound derivatives with enhanced stability?

Answer:

- Synthetic Workflow :

- Scaffold Modification : Introduce halogen groups at C-3 or C-7 to improve stability.

- Green Chemistry : Optimize solvent-free reactions or biocatalytic methods to reduce byproducts .

- Characterization : Use HRMS and in-situ IR to track reaction intermediates .

Data Integrity & Reproducibility

Q. Q8. How can researchers ensure reproducibility in this compound-related experiments?

Answer:

- Documentation : Publish full experimental details (e.g., NMR pulse sequences, LC gradients) in supplementary materials .

- Data Sharing : Deposit raw spectra in repositories like Zenodo or ChEMBL with DOI links .

Q. Q9. What criteria should guide the selection of negative controls in this compound bioassays?

Answer :

- Criteria :

Interdisciplinary Integration

Q. Q10. How can bioinformatics tools enhance the study of this compound’s evolutionary origins?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.